Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))

58917-67-2 structure
Nombre del producto:Benzoapyrene Diol Epoxide (>90%)
Benzoapyrene Diol Epoxide (>90%) Propiedades químicas y físicas
Nombre e identificación
-
- Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- Benzo[a]pyrene Diol Epoxide
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
- 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
- anti-Benzo(a)pyrene-diolepoxide
- (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
- anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
- 58917-67-2
- anti-BP-diolepoxide
- (+/-)-ANTI-BPDE
- ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
- DTXSID0040967
- RZT81YA9NW
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
- Benzo(a)pyrene diol epoxide anti
- (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- 63323-31-9
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
- CCRIS 977
- UNII-L0951YSJ5E
- r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
- (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- CCRIS 8053
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
- (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
- 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- SCHEMBL6741093
- trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
- anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
- trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
- (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
- L0951YSJ5E
- CCRIS 795
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
- TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
- (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BPDE, (+/-)-
- Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- UNII-RZT81YA9NW
- anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
- trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-anti-BPDE
- Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
- (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
- anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
- Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
- (+)-anti-bpde
- (+/-)-Anti-benzo(a)pyrenediol epoxide
- (+)-BPDE 2
- (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
- (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
- ANTI-BPDE, (+)-
- r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
- (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
- (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
- BP diol epoxide anti
- (+)-BPDE
- DTXSID9036779
- rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
- (+)-(7R,8S,9S,10R)-BPDE
- Benzoapyrene Diol Epoxide (>90%)
-
- Renchi: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
- Clave inchi: DQEPMTIXHXSFOR-WCIQWLHISA-N
- Sonrisas: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Atributos calculados
- Calidad precisa: 302.094
- Masa isotópica única: 302.094
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 0
- Complejidad: 507
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Superficie del Polo topológico: 53A^2
Propiedades experimentales
- Denso: 1.1653 (rough estimate)
- Punto de fusión: 164-166°C
- Punto de ebullición: 403.36°C (rough estimate)
- Punto de inflamación: 313.2°C
- índice de refracción: 1.5560 (estimate)
- Disolución: DMSO (Slightly)
Benzoapyrene Diol Epoxide (>90%) Información de Seguridad
- Condiciones de almacenamiento:Ventilation and low temperature drying
Benzoapyrene Diol Epoxide (>90%) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | B287550-2.5mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 2.5mg |
$ 304.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21,728.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21728.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5mg |
¥3008.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5 mg |
¥3,008.00 | 2023-07-11 | ||
A2B Chem LLC | AG72346-2.5mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 2.5mg |
$417.00 | 2024-04-19 | ||
TRC | B287550-25mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 25mg |
$ 2342.00 | 2023-04-18 | ||
A2B Chem LLC | AG72346-25mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 25mg |
$2396.00 | 2024-04-19 |
Benzoapyrene Diol Epoxide (>90%) Literatura relevante
-
Nan Chang,Henggui Xu,Nan Ma,Yanmin Ma,Mengxiong Fang,Jing Cao,Fasheng Li Anal. Methods 2017 9 4091
-
Junfa Yin,Zhixin Wang,Maoyong Song,Chao Zhao,Hailin Wang Analyst 2013 138 4958
-
Fatemeh Keshavarz New J. Chem. 2021 45 6709
-
Jennilee M. A. Gavina,Mamoona Rubab,Huijuan Zhang,Jiping Zhu,Andy Nong,Yong-Lai Feng J. Environ. Monit. 2011 13 3145
-
Mark C. Palenik,Jorge H. Rodriguez Phys. Chem. Chem. Phys. 2014 16 12684
58917-67-2 (Benzoapyrene Diol Epoxide (>90%)) Productos relacionados
- 872199-15-0(6-ethoxy-1-(2-fluorophenyl)methyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 1804484-56-7(5-(Difluoromethyl)-2-fluoro-4-hydroxypyridine)
- 1797558-57-6(N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide)
- 2877708-52-4(4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carbonyl)thiomorpholine)
- 2227762-10-7((2R)-2-{(1RS,3RS)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid)
- 852134-68-0(6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo2,1-b1,3thiazole-2-carboxamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1597963-23-9(8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one)
- 885954-17-6(2-(3,4,5-trimethoxyphenyl)ethanimidamide)
- 1889976-51-5(4-(carboxymethoxy)-3-fluorobenzoic acid)
Proveedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
